molecular formula C45H49NO12 B1241736 10-Deacetoxypaclitaxel

10-Deacetoxypaclitaxel

Cat. No.: B1241736
M. Wt: 795.9 g/mol
InChI Key: JKUFNLVYPRJLGU-XAOCBTQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Deacetoxypaclitaxel is a semi-synthetic derivative of paclitaxel, a microtubule-stabilizing agent widely used in cancer chemotherapy. Structurally, it lacks the acetyl group at the C-10 position of the baccatin III core (Figure 1), a modification that alters its pharmacokinetic and pharmacodynamic properties while retaining significant anticancer activity .

Synthesis: Early syntheses involved deoxygenation of 10-deacetylbaccatin III using tributyltin hydride . More efficient methods utilize samarium di-iodide to directly modify paclitaxel, achieving high yields . This compound has been a cornerstone for developing analogues with reduced toxicity or enhanced blood-brain barrier penetration .

Properties

Molecular Formula

C45H49NO12

Molecular Weight

795.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H49NO12/c1-25-30-21-32(48)43(5)33(49)22-34-44(24-55-34,58-26(2)47)37(43)38(57-40(52)29-19-13-8-14-20-29)45(54,42(30,3)4)23-31(25)56-41(53)36(50)35(27-15-9-6-10-16-27)46-39(51)28-17-11-7-12-18-28/h6-20,31,33-38,49-50,54H,21-24H2,1-5H3,(H,46,51)/t31-,33-,34+,35-,36+,37-,38-,43+,44-,45+/m0/s1

InChI Key

JKUFNLVYPRJLGU-XAOCBTQESA-N

Isomeric SMILES

CC1=C2CC(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C

Canonical SMILES

CC1=C2CC(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C

Synonyms

10-deacetoxypaclitaxel

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Cytotoxicity and Microtubule Assembly

10-Deacetoxypaclitaxel exhibits cytotoxicity comparable to paclitaxel in multiple cancer cell lines. Key findings include:

  • NCI/ADR-RES Cells : this compound, 7-deoxypaclitaxel, and 10-deacetoxy-7-deoxypaclitaxel showed equivalent cytotoxicity to paclitaxel (IC50 values within the same nM range) .
  • P388 Leukemia Cells : In vitro, this compound (compound 87) matched paclitaxel’s potency .
  • B16 Melanoma Cells: Oxidation of this compound with m-chloroperbenzoic acid produced compound 20, which was 3× less cytotoxic than paclitaxel despite enhanced microtubule assembly activity .

Table 1: Cytotoxicity and Activity Comparison

Compound Cytotoxicity (vs. Paclitaxel) Microtubule Assembly Activity Key Cell Lines Tested
This compound Equivalent Equivalent NCI/ADR-RES, P388
7-Deoxypaclitaxel Equivalent Reduced NCI/ADR-RES
Compound 20 (oxidized) 3× Less Active Enhanced B16

P-Glycoprotein (P-gp) Interactions

P-gp efflux pump interactions influence drug resistance. Key differences:

  • This compound and 10-deacetoxy-7-deoxypaclitaxel interact less with P-gp in bovine brain endothelial cells compared to paclitaxel, suggesting reduced susceptibility to multidrug resistance .
  • 7-Deoxypaclitaxel retains strong P-gp binding, akin to paclitaxel .

Structural Analogues and Derivatives

10-Deacetyl-7-xylosyl Paclitaxel
  • Structure : Xylose moiety at C-7 and deacetylation at C-10 .
  • Activity : Improved pharmacological features (e.g., solubility, stability) while maintaining microtubule stabilization .
7-epi-10-Deacetyltaxol
  • Structure : Epimerization at C-7 and deacetylation at C-10 .
  • Role : Classified as a paclitaxel impurity (Paclitaxel Related Compound B) with retained cytotoxicity but altered stereochemistry .
10-Acetoacetyl Paclitaxel
  • Structure : Acetoacetyl group at C-10 .
  • Application : Investigated for prodrug strategies to enhance tumor targeting .

Key Research Insights

  • C-10 Modifications : Removal or substitution at C-10 is generally well-tolerated, preserving cytotoxicity . However, oxidation can unpredictably alter activity (e.g., compound 20) .
  • Pharmacokinetic Advantages : Reduced P-gp interaction in 10-deacetoxy derivatives may enhance brain penetration and circumvent resistance .
  • Derivative Potential: Xylosyl and acetoacetyl derivatives highlight the role of C-7 and C-10 modifications in optimizing drug properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.